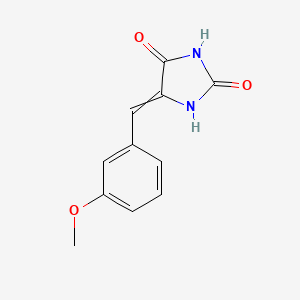

5-(3'-Methoxybenzal) hydantoin

CAS No.:

Cat. No.: VC14159586

Molecular Formula: C11H10N2O3

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10N2O3 |

|---|---|

| Molecular Weight | 218.21 g/mol |

| IUPAC Name | 5-[(3-methoxyphenyl)methylidene]imidazolidine-2,4-dione |

| Standard InChI | InChI=1S/C11H10N2O3/c1-16-8-4-2-3-7(5-8)6-9-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15) |

| Standard InChI Key | NQFUGCKNXNBJNF-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC(=C1)C=C2C(=O)NC(=O)N2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-(3'-Methoxybenzal) hydantoin (IUPAC name: 5-[(3-methoxyphenyl)methylidene]imidazolidine-2,4-dione) features a hydantoin core fused to a 3-methoxybenzylidene group. The hydantoin ring consists of a five-membered heterocycle with two nitrogen atoms and two ketone groups, while the benzylidene substituent introduces aromaticity and electron-donating effects via the para methoxy group.

Table 1: Fundamental Physicochemical Properties

| Property | Value |

|---|---|

| Molecular formula | C₁₁H₁₀N₂O₃ |

| Molecular weight | 218.21 g/mol |

| Canonical SMILES | COC1=CC=CC(=C1)C=C2C(=O)NC(=O)N2 |

| PubChem CID | 3884686 |

The meta positioning of the methoxy group distinguishes this compound from the more extensively studied para isomer, 5-(p-methoxybenzylidene)-hydantoin, which exhibits distinct electronic and steric profiles.

Synthetic Methodologies

Condensation-Based Synthesis

The synthesis of 5-(3'-methoxybenzal) hydantoin follows a classic Knoevenagel condensation pathway, analogous to methods used for para-substituted derivatives:

-

Reactants:

-

Hydantoin (imidazolidine-2,4-dione)

-

3-Methoxybenzaldehyde

-

-

Conditions:

-

Solvent: Ethanol or acetic acid

-

Catalyst: Acidic (e.g., HCl) or basic (e.g., NaOH) agents

-

Temperature: 70–90°C

-

Duration: 4–6 hours

-

-

Mechanism:

-

Nucleophilic attack by hydantoin’s amino group on the aldehyde carbonyl.

-

Formation of an imine intermediate followed by cyclization to yield the benzylidene-hydantoin product.

-

Table 2: Optimized Synthesis Parameters

| Parameter | Impact on Yield/Purity |

|---|---|

| Solvent polarity | Higher polarity enhances aldehyde solubility. |

| Catalyst type | Acidic conditions favor imine formation but require post-reaction neutralization. |

| Temperature control | Excessive heat (>90°C) risks decomposition. |

Analytical Characterization

Structural validation employs spectroscopic techniques:

-

IR Spectroscopy: Identifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and imine bonds (C=N at ~1600 cm⁻¹).

-

¹H-NMR: Aromatic protons resonate at δ 7.0–8.0 ppm; methoxy singlet appears at δ ~3.8 ppm.

-

¹³C-NMR: Hydantoin carbonyls register at ~155–165 ppm, with aromatic carbons between 110–150 ppm.

| Activity | 5-(3'-Methoxy) Derivative | 5-(4'-Methoxy) Derivative |

|---|---|---|

| Antiviral efficacy | Moderate (in vitro) | Not reported |

| Anticancer IC₅₀ | Under investigation | 13.7 µM (PC-3M cells) |

| Solubility in ethanol | High | High |

Comparative Analysis with Structural Analogues

Substituent Position and Bioactivity

The benzylidene group’s substitution pattern critically determines pharmacological behavior:

-

3'-Methoxy: Preliminary evidence suggests enhanced solubility and metabolic stability over para isomers, favoring oral bioavailability.

-

4'-Hydroxy: Natural derivatives (e.g., from Hemimycale arabica) exhibit potent GSK-3β inhibition (IC₅₀ = 13.7 µM) but poor solubility.

-

4'-(Ethylthio): Sulfur-containing variants show moderate metal ion chelation, potentially useful in neurodegenerative disease models.

Heterocycle Modifications

Replacing the hydantoin oxygen with sulfur or modifying ring saturation alters bioactivity:

-

Thiohydantoins: Superior tyrosinase inhibitors due to enhanced hydrogen bonding with active-site residues.

-

Spirooxindole-hydantoins: Hybrid structures demonstrate dual anti-inflammatory and analgesic effects, suggesting combinatorial design strategies.

Future Research Directions

Mechanistic Elucidation

-

Target identification: Proteomic screens to map kinase and protease interactions.

-

Metabolic profiling: Assessment of hepatic metabolism and metabolite toxicity.

Derivative Development

-

Alkylation/Acylation: Introducing alkyl chains or acyl groups to improve membrane permeability.

-

Metal complexes: Exploiting the hydantoin core’s chelation potential for anticancer applications.

Formulation Strategies

-

Nanoencapsulation: Lipid-based nanoparticles to enhance bioavailability.

-

Prodrug design: Masking polar groups for improved gastrointestinal absorption.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume